molecular formula C17H21NO2S B11492386 4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide

4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11492386
M. Wt: 303.4 g/mol
InChI Key: SEKCKZDQMMLESX-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide is an organic compound with the molecular formula C17H21NO2S It is characterized by the presence of a butoxy group attached to a benzamide structure, with a thiophene ring linked via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(thiophen-2-yl)ethylamine to yield the desired benzamide.

    Reaction Conditions: The reactions are generally carried out under anhydrous conditions, with the use of solvents such as dichloromethane or tetrahydrofuran. The reaction temperatures are typically maintained between 0°C to room temperature to ensure optimal yields.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide largely depends on its application:

    Pharmacological Action: In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiophene ring and benzamide moiety are crucial for its binding affinity and specificity.

    Material Science: In organic electronics, the compound’s electronic properties, such as its ability to donate or accept electrons, play a significant role in its function.

Comparison with Similar Compounds

  • 4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide
  • 4-butoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Comparison:

  • Structural Differences: The primary differences lie in the substituents attached to the ethyl chain. For example, the presence of a thiazole or furan ring instead of a thiophene ring.
  • Unique Features: 4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide is unique due to the specific electronic properties imparted by the thiophene ring, which can influence its reactivity and binding properties in biological systems.

Properties

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

4-butoxy-N-(2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C17H21NO2S/c1-2-3-12-20-15-8-6-14(7-9-15)17(19)18-11-10-16-5-4-13-21-16/h4-9,13H,2-3,10-12H2,1H3,(H,18,19)

InChI Key

SEKCKZDQMMLESX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC=CS2

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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